molecular formula C9H10ClNO3 B12455130 2-(2h-1,3-Benzodioxol-5-yl)-2-oxoethan-1-aminium chloride

2-(2h-1,3-Benzodioxol-5-yl)-2-oxoethan-1-aminium chloride

Cat. No.: B12455130
M. Wt: 215.63 g/mol
InChI Key: XXHCAYKHYVJABF-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethan-1-aminium chloride is a chemical compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethan-1-aminium chloride typically involves the reaction of benzodioxole derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 1,3-benzodioxole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethan-1-aminium chloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxole-5-carboxylic acid, while reduction may produce 2-(2H-1,3-benzodioxol-5-yl)ethanol.

Scientific Research Applications

2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethan-1-aminium chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethan-1-aminium chloride involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,3-Benzodioxol-5-yl)ethanol: This compound has a similar structure but with a hydroxyl group instead of an oxo group.

    2-(2H-1,3-Benzodioxol-5-yl)acetic acid: This compound contains a carboxylic acid group instead of an oxo group.

Uniqueness

2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethan-1-aminium chloride is unique due to its specific functional groups and the presence of the chloride ion

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]azanium;chloride

InChI

InChI=1S/C9H9NO3.ClH/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8;/h1-3H,4-5,10H2;1H

InChI Key

XXHCAYKHYVJABF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C[NH3+].[Cl-]

Origin of Product

United States

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